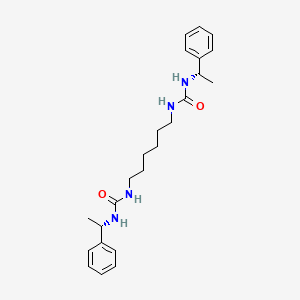
Urea, N,N''-1,6-hexanediylbis(N'-((1S)-1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is a synthetic organic compound characterized by its unique structure, which includes a hexanediyl backbone and phenylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) typically involves the reaction of hexanediamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving hexanediamine in a suitable solvent such as dichloromethane.
- Adding phenylethyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in the development of new biochemical assays.
Medicine
In medicine, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) has potential applications as a drug delivery agent. Its ability to interact with biological membranes can be harnessed to improve the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound can be used as an additive in the production of polymers and resins. Its unique properties can enhance the mechanical strength and thermal stability of these materials.
Wirkmechanismus
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) involves its interaction with specific molecular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-1,6-Hexanediylbis[N’-octadecyl]urea
- Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is unique due to its specific phenylethyl groups, which confer distinct hydrophobic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1356931-39-9 |
|---|---|
Molekularformel |
C24H34N4O2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
1-[(1S)-1-phenylethyl]-3-[6-[[(1S)-1-phenylethyl]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C24H34N4O2/c1-19(21-13-7-5-8-14-21)27-23(29)25-17-11-3-4-12-18-26-24(30)28-20(2)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H2,25,27,29)(H2,26,28,30)/t19-,20-/m0/s1 |
InChI-Schlüssel |
OTHUDWXXFBTNND-PMACEKPBSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)N[C@@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


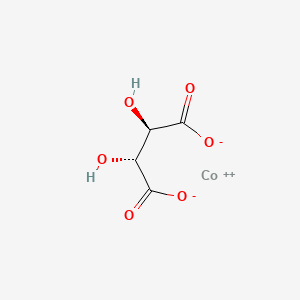
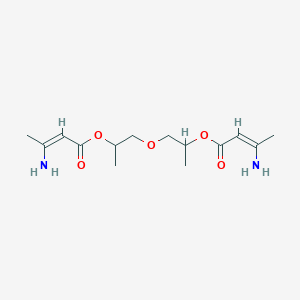

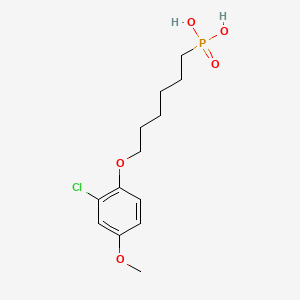
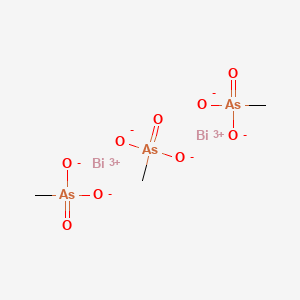
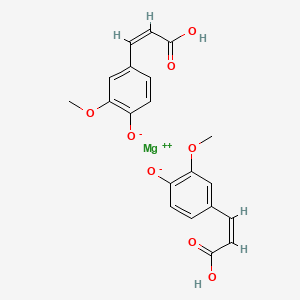
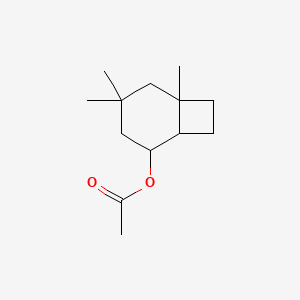


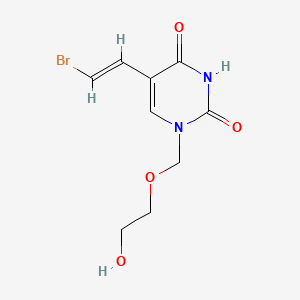
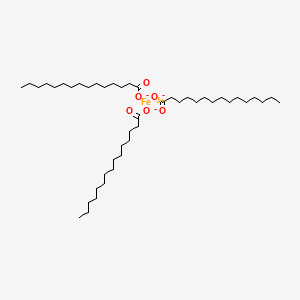
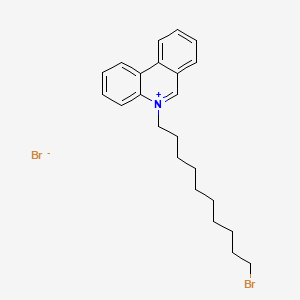
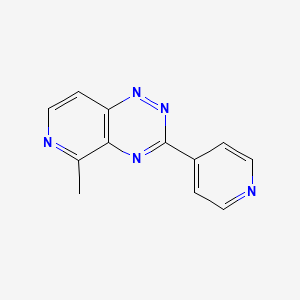
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
